molecular formula C16H23N5O9 B12856008 Adenosine-5'-b-D-galactopyranoside

Adenosine-5'-b-D-galactopyranoside

Cat. No.: B12856008
M. Wt: 429.38 g/mol
InChI Key: DOWHMRCZANZXFA-GXOABFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine-5’-b-D-galactopyranoside is a nucleoside derivative where the adenosine molecule is glycosylated with a galactose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-b-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of d-galactose with alcohols of different chain lengths . The process typically includes acetylation, selective deacetylation at the C1 position, conversion to glycosyl trichloroacetimidate, coupling with alcohols, and deprotection .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-b-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosine-5’-b-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action for Adenosine-5’-b-D-galactopyranoside primarily involves its interaction with enzymes like β-D-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing adenosine and galactose . This interaction is crucial for its role in various biochemical assays and research applications.

Properties

Molecular Formula

C16H23N5O9

Molecular Weight

429.38 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O9/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(29-15)2-28-16-12(27)10(25)8(23)5(1-22)30-16/h3-6,8-12,15-16,22-27H,1-2H2,(H2,17,18,19)/t5-,6-,8+,9-,10+,11-,12-,15-,16-/m1/s1

InChI Key

DOWHMRCZANZXFA-GXOABFQISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.